molecular formula C21H14FN3O3 B2795616 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 850930-09-5

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2795616
CAS No.: 850930-09-5
M. Wt: 375.359
InChI Key: YLWZZARSKVFVGL-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of 4-fluoroaniline, 2-bromo-3-nitropyridine, and 1,3-benzodioxole-5-carboxylic acid as starting materials. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free synthesis under microwave irradiation, which offers a more environmentally friendly approach. This method reduces the reaction time and increases the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and acids like hydrochloric acid for protonation. Reaction conditions often involve temperatures ranging from room temperature to 150°C and pressures up to 10 atm .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts by inhibiting enzyme activity or blocking receptor sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O3/c22-15-7-4-13(5-8-15)19-20(25-10-2-1-3-18(25)23-19)24-21(26)14-6-9-16-17(11-14)28-12-27-16/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWZZARSKVFVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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